L-Phenylalanine-15N,d8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
174.23 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D,10+1 |
InChI Key |
COLNVLDHVKWLRT-AJMPUZQISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Fundamental Principles and Advantages of Stable Isotope Labeling in Biological Systems
Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. chempep.com Common stable isotopes used in labeling amino acids include Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). chempep.comqyaobio.com These labeled molecules are chemically identical to their naturally occurring counterparts but have a higher mass. This mass difference allows them to be distinguished and traced within a biological system using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. qyaobio.comckisotopes.com
The primary advantage of stable isotope labeling lies in its ability to track the metabolic fate of molecules in vivo and in vitro without the safety concerns and disposal issues associated with radioactive isotopes. chempep.com This technique is instrumental in a variety of research applications, including:
Metabolic Flux Analysis: By introducing a labeled compound into a biological system, researchers can follow its path through various metabolic pathways, providing insights into the rates of metabolic reactions. medchemexpress.commedchemexpress.com
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method where cells are grown in media containing labeled amino acids. chempep.comisotope.com This allows for the accurate quantification of protein expression levels between different cell populations.
Internal Standards in Mass Spectrometry: Isotope-labeled compounds, such as L-Phenylalanine-15N,d8, serve as ideal internal standards for quantitative mass spectrometry. qyaobio.comotsuka.co.jp Because they co-elute with the unlabeled analyte and have nearly identical ionization efficiencies, they can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. qyaobio.comchromsystems.com
Biomolecular NMR: Isotope labeling, particularly with ¹³C and ¹⁵N, is crucial for NMR-based studies of protein structure and dynamics. isotope.comisotope.com
Rationale for Deuterium and Nitrogen 15 Labeling in L Phenylalanine for Mechanistic Investigations
Chemical and Chemoenzymatic Synthetic Routes for this compound
The synthesis of isotopically labeled L-phenylalanine, including this compound, can be achieved through a combination of chemical and enzymatic methods. tandfonline.comnih.govd-nb.info These chemoenzymatic approaches often provide high stereospecificity, yielding the desired L-isomer. nih.govd-nb.info
One common strategy involves the synthesis of a labeled precursor, such as a substituted cinnamic acid, which is then converted to L-phenylalanine using an enzyme. tandfonline.com For instance, isotopomers of L-phenylalanine have been synthesized by converting labeled sodium acetate (B1210297) into the corresponding cinnamic acid species, followed by the addition of ammonia (B1221849) in the presence of phenylalanine ammonia lyase (PAL). tandfonline.com This enzyme catalyzes the stereospecific addition of ammonia to the double bond of cinnamic acid to form L-phenylalanine. tandfonline.comnih.govd-nb.info The use of labeled starting materials, such as deuterated and ¹⁵N-containing reagents, allows for the introduction of the desired isotopes into the final product.
Another chemoenzymatic approach involves the reductive amination of an α-keto acid precursor. researchgate.net Phenylpyruvic acid can be transformed into L-phenylalanine through an enzymatic reductive amination reaction, a method that can yield highly enriched and enantiomerically pure isotopomers on a significant scale. researchgate.net
Biosynthetic Production Strategies for Isotopically Enriched L-Phenylalanine in Microbial Systems
Microbial systems, particularly bacteria like Escherichia coli, are widely used for the production of isotopically enriched amino acids, including L-phenylalanine. chempep.commedchemexpress.comscispace.commedchemexpress.com These biological methods are advantageous due to their high efficiency and the natural production of the L-configuration of the amino acid. scispace.com
The general principle involves cultivating microorganisms in a minimal medium where specific nutrients are replaced with their isotopically labeled counterparts. chempep.comsilantes.com For the production of this compound, the growth medium would be supplemented with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride, and a deuterated carbon source, like deuterated glucose, in heavy water (D₂O). scispace.comsilantes.com The microorganisms metabolize these labeled substrates and incorporate the isotopes into their cellular components, including the amino acids they synthesize. silantes.com
To enhance the yield of a specific amino acid like L-phenylalanine, genetically engineered microbial strains are often employed. nih.govnih.gov These strains can be modified to overproduce the desired amino acid. For example, strains of Brevibacterium methylicum have been used for the microbiological preparation of [2H]phenylalanine from [U-2H]MeOH and D₂O. scispace.com The level of deuterium enrichment in the final product can be controlled by varying the concentration of D₂O in the growth medium. scispace.com
Table 1: Microbial Systems for Isotopic Labeling
| Microbial System | Isotope Incorporation Method | Advantages |
|---|---|---|
| Escherichia coli | Grown in minimal media with labeled glucose and ammonium (B1175870) salts. silantes.com | Fast growth, cost-effective, high yields, well-established protocols. silantes.com |
| Brevibacterium methylicum | Grown on minimal salt media with [U-²H]MeOH and varying concentrations of D₂O. scispace.com | Can produce deuterated L-phenylalanine with controllable enrichment levels. scispace.com |
| Yeast (e.g., Pichia pastoris) | Cultured in media with labeled nutrients. silantes.comutoronto.ca | Suitable for producing proteins requiring eukaryotic post-translational modifications. silantes.com |
| Algae | Cultured in the presence of ¹³CO₂ or ¹⁵N-salts. chempep.com | Can produce uniformly labeled amino acids. |
Strategies for Site-Specific and Uniform Isotopic Labeling of L-Phenylalanine
Isotopic labeling of L-phenylalanine can be either uniform, where all possible atoms of a particular element are replaced with their isotopes, or site-specific, where labeling is targeted to specific positions within the molecule. chempep.comnih.gov
Uniform labeling is typically achieved by growing microorganisms in a medium where the primary carbon and/or nitrogen sources are fully replaced with their heavy isotopes (e.g., ¹³C-glucose and ¹⁵N-ammonium chloride). chempep.comsilantes.com This results in the incorporation of the isotopes throughout the amino acid structure.
Site-specific labeling , on the other hand, offers the ability to probe specific parts of a molecule, which is particularly valuable in NMR spectroscopy studies of large proteins. nih.govnih.gov This can be achieved through several strategies:
Use of labeled precursors: Introducing a specifically labeled metabolic precursor into the growth medium can lead to the incorporation of the label at a defined position. researchgate.netportlandpress.com For example, using specifically labeled versions of precursors like shikimic acid or prephenate in the biosynthetic pathway of phenylalanine can result in site-specific labeling.
Auxotrophic strains: Using microbial strains that are unable to synthesize a particular amino acid (auxotrophs) allows for the selective incorporation of an exogenously supplied labeled amino acid. nih.gov To prevent isotopic scrambling (the transfer of isotopes to other amino acids), inhibitors of metabolic pathways or an excess of other unlabeled amino acids can be added to the culture medium. nih.govnih.gov
Cell-free protein synthesis: In vitro translation systems provide a high degree of control over the composition of the reaction mixture, allowing for the direct incorporation of labeled amino acids into a protein. chempep.comthermofisher.com This method can also be used to incorporate non-natural amino acids. utoronto.ca
Analytical Validation of Isotopic Purity and Positional Isotopic Distribution
After synthesis, it is crucial to validate the isotopic purity and determine the precise location of the isotopic labels in the this compound molecule. The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govmedchemexpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the positional distribution of the isotopes. nih.govchemicalbook.com For this compound, ¹H NMR, ¹³C NMR, and ¹⁵N NMR can be used. The presence of deuterium (d8) will lead to the absence of signals for the corresponding protons in the ¹H NMR spectrum. escholarship.org The ¹⁵N label will be directly observable in the ¹⁵N NMR spectrum. The coupling patterns and chemical shifts in the NMR spectra provide unambiguous evidence of the location of the isotopic labels. nih.govchemicalbook.com For example, ¹H-¹³C correlation spectra can confirm the positions of ¹³C labels. utoronto.ca
Table 2: Analytical Techniques for Isotopic Validation
| Analytical Technique | Information Provided | Key Findings |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic enrichment, molecular weight confirmation. nih.govresearchgate.net | Confirms the incorporation of the correct number of heavy isotopes by measuring the mass shift. nih.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | Accurate quantification of the labeled compound. nih.govd-nb.info | Enables precise determination of the concentration of the isotopically labeled standard. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional isotopic distribution, structural confirmation. nih.govchemicalbook.com | Provides detailed information on the specific sites of isotopic labeling within the molecule. nih.govutoronto.ca |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound. asm.org | Separates the labeled compound from any impurities or unlabeled precursors. |
Applications in Metabolic Flux Analysis Mfa and Elucidation of Biological Pathways
Tracing Carbon and Nitrogen Fluxes in Cellular and Organismal Metabolism
The unique structure of L-Phenylalanine-15N,d8 allows for the simultaneous tracing of nitrogen and carbon skeletons through metabolic networks. nih.govnih.gov The stable isotope ¹⁵N acts as a reporter for nitrogen-carrying reactions, which are crucial for understanding amino acid and nucleotide metabolism. nih.gov The deuterium (B1214612) atoms (d8) label the carbon backbone of the phenylalanine molecule, enabling researchers to follow its fate in pathways where the carbon structure is transformed.
Stable isotope tracing is a powerful method for measuring intracellular metabolic enzyme activities. nih.gov In this technique, cells or organisms are supplied with nutrients labeled with stable isotopes, and the resulting isotopic patterns in cellular metabolites are measured, typically by mass spectrometry or NMR. nih.gov This approach provides a dynamic view of metabolic processes, which is a significant advantage over static measurements of metabolite concentrations. nih.gov
A primary application of labeled phenylalanine, including ¹⁵N-phenylalanine, is in the quantification of whole-body protein turnover. nih.govnih.gov Since phenylalanine is an essential amino acid, its primary metabolic fates are incorporation into protein or conversion to tyrosine. This characteristic makes it an excellent tracer for measuring the rates of protein synthesis and breakdown (proteolysis). nih.gov By monitoring the dilution of the infused labeled tracer, researchers can calculate the rate at which unlabeled phenylalanine is released from protein breakdown, providing a direct measure of proteolysis in the whole body or specific tissues like muscle. nih.govresearchgate.net
Table 1: Applications of Isotope Tracing with this compound
| Application Area | Isotope Function | Metabolic Information Gained |
|---|---|---|
| Protein Kinetics | ¹⁵N, d8 | Rates of whole-body and tissue-specific protein synthesis and breakdown. nih.govnih.gov |
| Amino Acid Metabolism | ¹⁵N | Tracing nitrogen flow in transamination and synthesis of other amino acids and nitrogenous compounds. nih.gov |
| Carbon Metabolism | d8 | Following the carbon skeleton through catabolic and anabolic pathways. nih.govresearchgate.net |
| Systemic Metabolism | ¹⁵N, d8 | Understanding inter-organ flux and the metabolic fate of dietary protein-derived amino acids. nih.gov |
Investigation of Phenylalanine Biosynthesis and Catabolism Pathways
This compound is instrumental in elucidating the complex pathways of phenylalanine biosynthesis and catabolism. In organisms that can synthesize it, such as plants and bacteria, phenylalanine is produced via the shikimate pathway. nih.govfrontiersin.org This pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, the precursor for all three aromatic amino acids. nih.govrsc.org Isotope tracing studies can map the flow of carbon and nitrogen through these seven enzymatic steps, identifying bottlenecks and regulatory points in the production of phenylalanine. frontiersin.orgnih.gov
In animals, phenylalanine is an essential amino acid obtained from the diet and its primary catabolic fate is hydroxylation to form tyrosine. nih.govresearchgate.net This reaction is catalyzed by the enzyme phenylalanine hydroxylase. researchgate.net Isotopic tracers, including deuterated and ¹⁵N-labeled phenylalanine, have been fundamental in studying this conversion since the pioneering work of Moss and Schoenheimer in 1940. nih.gov By administering labeled phenylalanine and measuring the appearance of the label in tyrosine, researchers can directly quantify the rate of phenylalanine hydroxylation in vivo. nih.govnih.gov This has been crucial for understanding metabolic disorders like phenylketonuria (PKU), where this enzymatic step is deficient. nih.govresearchgate.net
Further degradation of phenylalanine can occur through alternative pathways, such as the Ehrlich pathway in yeast, which converts L-phenylalanine into the aroma compound 2-phenylethanol (B73330). nih.gov Tracing studies help to understand the regulation and flux through these specialized metabolic routes. nih.gov
Table 2: Key Pathways Investigated Using Labeled Phenylalanine
| Pathway | Organism Type | Key Intermediates | Role of Isotope Tracing |
|---|---|---|---|
| Shikimate Pathway (Biosynthesis) | Plants, Microorganisms | Phosphoenolpyruvate, Chorismate, Prephenate | Quantify flux towards aromatic amino acid production. nih.govfrontiersin.orgimperfectpharmacy.in |
| Hydroxylation (Catabolism) | Animals | Tyrosine | Measure in vivo activity of phenylalanine hydroxylase. nih.govnih.govcutm.ac.in |
| Ehrlich Pathway (Catabolism) | Yeast | Phenylpyruvate, Phenylacetaldehyde | Elucidate the regulation of 2-phenylethanol synthesis. nih.gov |
Multi-Substrate Labeling Approaches for Comprehensive Metabolic Network Analysis
To gain a more holistic view of metabolism, this compound can be used in conjunction with other stable isotope tracers in multi-substrate labeling experiments. nih.gov For instance, co-administering ¹³C-labeled glucose with ¹⁵N-labeled amino acids allows for the simultaneous interrogation of central carbon metabolism and nitrogen metabolism. nih.gov This approach is particularly powerful because it provides a more complete picture of how different metabolic modules are interconnected.
High-resolution mass spectrometry can distinguish between metabolites containing ¹³C, ¹⁵N, or both, enabling the deconvolution of complex metabolic networks. nih.gov This dual-tracing strategy is informative for understanding the metabolism of amino acids and nucleotides, areas that are often not fully captured by using only ¹³C tracers. nih.gov For example, it can reveal how the carbon skeletons from glucose are integrated with nitrogen from amino acids to build new biomass. This comprehensive analysis is essential for understanding complex metabolic phenotypes in health and disease. nih.govnih.gov
Integration of Isotopic Tracing Data with Computational Metabolic Modeling
The data generated from stable isotope tracing experiments, such as those using this compound, are quantitatively interpreted using computational models. nih.gov Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful computational approach that integrates isotopic labeling data with a known metabolic network model to generate quantitative maps of metabolic fluxes. nih.govsemanticscholar.org
The process involves several steps:
Isotope Labeling: A biological system is cultured with a labeled substrate like this compound until it reaches an isotopic steady state. nih.gov
Data Acquisition: The distribution of isotopes (mass isotopomers) in intracellular metabolites is measured using mass spectrometry. nih.gov
Computational Simulation: An algorithm simulates the expected labeling patterns for a given set of metabolic flux values. nih.gov
Flux Estimation: The model then iteratively adjusts the flux values until the simulated labeling patterns best match the experimentally measured data, providing a quantitative measure of the rates of all reactions in the network. nih.govcreative-proteomics.com
This integration of experimental data with computational modeling allows for a rigorous and precise quantification of intracellular fluxes that cannot be measured directly. creative-proteomics.comucdavis.edu It enables researchers to understand how genetic or environmental perturbations affect the entire metabolic network, providing deep insights into cellular physiology. creative-proteomics.comspringernature.com
L Phenylalanine 15n,d8 in Quantitative Proteomics and Protein Turnover Studies
Measurement of Protein Synthesis and Degradation Rates using Stable Isotope Labeling
Stable isotope labeling is a fundamental technique for dynamically measuring the rates of protein synthesis and degradation. By introducing a labeled amino acid like L-Phenylalanine-15N,d8 into a biological system, newly synthesized proteins incorporate this "heavy" amino acid. Over time, the rate of incorporation provides a direct measure of protein synthesis.
The general principle involves administering the labeled amino acid and then monitoring its appearance in proteins over time using mass spectrometry. The ratio of the heavy (labeled) to light (unlabeled) forms of peptides derived from a specific protein allows for the calculation of its fractional synthesis rate (FSR).
Detailed Research Findings:
A study on pancreatic cancer cells utilized a ¹⁵N amino acid mixture to measure protein synthesis. The fractional synthesis rates for six specific proteins were determined by analyzing the ratio of new (labeled) to old (unlabeled) peptide fractions. The FSR for these proteins was found to range from 44% to 76% over a 72-hour period. nih.gov This approach allows for the differentiation and quantification of protein synthesis dynamics even in complex biological samples.
In another study focusing on Antarctic fish, a ¹³C- and ¹⁵N-labeled phenylalanine was used to determine the in vivo protein synthesis rate in muscle tissue. The incorporation of the labeled phenylalanine into proteins increased linearly over time, while the free labeled phenylalanine in the cytosol reached a plateau. This allowed for the calculation of the protein synthesis rate. mdpi.com
| Protein/Tissue | Organism/Cell Line | Labeled Amino Acid Used | Fractional Synthesis Rate (FSR) / Protein Synthesis Rate (Ks) | Reference |
| Various Proteins | Pancreatic Cancer Cells | ¹⁵N Amino Acid Mixture | 44% - 76% | nih.gov |
| White Muscle | Antarctic Fish | ¹³C¹⁵N-labeled-phenylalanine | 0.049 ± 0.021% day⁻¹ | mdpi.com |
Conversely, protein degradation rates can be determined by a "pulse-chase" experiment. After a period of labeling with this compound (the pulse), the system is switched to a medium containing only the unlabeled ("light") version of the amino acid (the chase). The rate of disappearance of the heavy-labeled protein over time then reflects the rate of its degradation.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its Variants for Relative and Absolute Protein Quantification
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. broadinstitute.orgwikipedia.org In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., L-Phenylalanine), while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as this compound.
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because peptides containing the light and heavy amino acids are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The ratio of the signal intensities of the heavy and light peptide pairs provides a precise and accurate measure of the relative abundance of the corresponding protein between the two samples.
Variants of SILAC:
Pulsed SILAC (pSILAC): In this variation, the labeled amino acids are added to the growth medium for a short period. This technique is particularly useful for monitoring de novo protein synthesis and studying dynamic cellular processes in response to a stimulus, rather than steady-state protein abundance. wikipedia.org
Illustrative SILAC Experimental Workflow:
| Step | Description |
| 1. Cell Culture | Two cell populations are grown in either "light" medium or "heavy" medium containing this compound. |
| 2. Experimental Treatment | The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). |
| 3. Cell Lysis and Mixing | The "light" and "heavy" cell populations are lysed, and the protein lysates are combined in a 1:1 ratio. |
| 4. Protein Digestion | The combined protein mixture is digested into peptides using an enzyme such as trypsin. |
| 5. Mass Spectrometry Analysis | The peptide mixture is analyzed by LC-MS/MS. |
| 6. Data Analysis | The relative abundance of each protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Proteins and Peptides
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the absolute quantity of a specific molecule in a sample. In the context of proteomics, this technique is used for the absolute quantification of proteins and peptides. ckisotopes.com
The principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard to the sample to be analyzed. For protein quantification, this internal standard is typically a synthetic peptide that is identical in sequence to a target peptide from the protein of interest, but is labeled with stable isotopes. This compound can be incorporated into such a synthetic peptide to serve as a heavy standard.
This "heavy" peptide standard is added to the biological sample at an early stage of sample preparation. It behaves identically to its natural, "light" counterpart throughout the subsequent steps of purification, digestion, and analysis. In the mass spectrometer, the instrument measures the ratio of the signal intensity of the heavy labeled peptide to the light, naturally occurring peptide. Since the amount of the added heavy standard is known, this ratio can be used to calculate the absolute amount of the light peptide, and thus the absolute quantity of the protein from which it was derived.
Key Steps in IDMS for Absolute Protein Quantification:
Selection of a Proteotypic Peptide: A peptide that is unique to the protein of interest is chosen.
Synthesis of a Labeled Internal Standard: A synthetic version of the proteotypic peptide is created, incorporating one or more stable isotope-labeled amino acids, such as this compound.
Spiking the Sample: A precisely known amount of the labeled peptide standard is added to the biological sample.
Sample Processing: The sample is processed, including protein digestion, to generate peptides.
LC-MS/MS Analysis: The peptide mixture is analyzed by mass spectrometry to determine the peak area ratio of the labeled internal standard to the corresponding unlabeled peptide from the sample.
Quantification: The absolute concentration of the target protein is calculated based on the known concentration of the internal standard and the measured peak area ratio.
The use of a stable isotope-labeled internal standard like a peptide containing this compound in IDMS corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, leading to highly accurate and precise absolute quantification.
Structural Biology and Biophysical Characterization Via Nuclear Magnetic Resonance Nmr and Mass Spectrometry Ms
Mass Spectrometry (MS) Applications in Structural Proteomics.
Top-Down and Bottom-Up Proteomics for Protein Characterization
Proteomics, the large-scale study of proteins, utilizes two primary methodologies: top-down and bottom-up approaches. Both strategies aim to identify and characterize proteins within a complex biological sample, and the incorporation of stable isotope-labeled amino acids like L-Phenylalanine-15N,d8 enhances the capabilities of both techniques, primarily through metabolic labeling.
In a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in a medium where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart, such as this compound. As cells grow and synthesize new proteins, this heavy amino acid is incorporated into their proteome. This creates a complete set of proteins with a known mass shift compared to proteins from cells grown in normal media.
Bottom-Up Proteomics: This is the most prevalent proteomic strategy. In this workflow, proteins are first extracted from a biological sample and then enzymatically digested into smaller peptides. These peptides are subsequently analyzed by mass spectrometry. The resulting peptide fragmentation data is used to identify the original proteins.
When SILAC is employed in bottom-up proteomics, two cell populations (e.g., a control group and a treated group) are grown in media containing either the light or heavy L-Phenylalanine. The protein samples from both populations are then mixed at an early stage. This co-analysis of light and heavy peptides in the mass spectrometer allows for highly accurate relative quantification of protein abundance between the two samples. The known mass difference between the light and heavy phenylalanine-containing peptides makes it straightforward to distinguish and compare their respective signal intensities.
Top-Down Proteomics: In contrast to the bottom-up approach, top-down proteomics analyzes intact proteins without prior digestion. escholarship.org This method provides a holistic view of proteoforms, which are the different forms of a single protein that can arise from genetic variations, alternative splicing, and post-translational modifications (PTMs). nih.govresearchgate.net Analyzing the intact protein preserves valuable information about these modifications that can be lost during the digestion step of bottom-up proteomics. nih.gov
Metabolic labeling with this compound is also applicable to top-down proteomics. nih.gov By comparing the mass spectra of intact proteins from "light" and "heavy" labeled cell populations, researchers can directly quantify the relative abundance of different proteoforms. nih.gov The mass shift introduced by the incorporation of this compound helps to differentiate and quantify the various forms of a protein, providing insights into how cellular conditions or disease states might affect protein processing and modification. nih.govnih.gov
Isotope-Labeled Internal Standards for Quantitative MS Analysis
One of the most critical applications of this compound in mass spectrometry is its use as an internal standard for precise and accurate quantification. nih.govoup.comnih.gov An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte.
In quantitative proteomics, an ideal internal standard is chemically identical to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov this compound perfectly fits this requirement when quantifying natural L-Phenylalanine or peptides containing this amino acid.
The process involves adding a known amount of this compound (or a peptide synthesized with it) to a biological sample before analysis. This "heavy" standard co-elutes with the "light" endogenous analyte during chromatographic separation and is detected simultaneously in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a precise calculation of the analyte's concentration can be made. This method corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible quantitative data.
The use of a stable isotope-labeled whole proteome, generated through metabolic labeling with amino acids like this compound, can also serve as a comprehensive internal standard for global protein quantification. nih.gov
Detailed Research Findings:
A study on the Antarctic eelpout (Pachycara brachycephalum) utilized ¹³C⁹¹⁵N¹-labeled phenylalanine to measure protein synthesis rates in vivo. By injecting the labeled amino acid and subsequently measuring its incorporation into muscle protein over time using liquid chromatography-mass spectrometry, the researchers were able to quantify the rate of protein synthesis. The data showed a linear increase in the incorporation of labeled phenylalanine into the protein-bound fraction over a 4.5-hour period.
| Time (hours) | Labeled Phenylalanine in Protein-Bound Fraction (Relative Abundance) |
| 0 | 0 |
| 1.5 | Increased |
| 3.0 | Further Increased |
| 4.5 | Linearly Increased |
| 6.0 | Variable |
This experiment demonstrates the utility of isotopically labeled phenylalanine in tracing metabolic processes and quantifying protein dynamics in living organisms. nih.gov
Another study demonstrated the suitability of SILAC for intact protein quantitation and top-down characterization. They expressed a labeled and unlabeled 28 kDa signaling protein, Grb2, and showed that the two forms could be quantified with an average standard deviation of 6%. This highlights the precision that can be achieved when using metabolic labeling with isotopically enriched amino acids in top-down proteomics. nih.gov
| Protein | Method | Average Standard Deviation of Quantification |
| Grb2 (28 kDa) | SILAC-based Top-Down Proteomics | 6% |
These findings underscore the pivotal role of this compound and similar isotopically labeled compounds in advancing our understanding of protein biology through precise and reliable quantitative proteomics.
Advanced Analytical Method Development and Applications in Bioanalysis
Development of Highly Sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a cornerstone for quantitative bioanalysis due to its high sensitivity and selectivity. The development of LC-MS methods for the analysis of amino acids like phenylalanine often involves the use of stable isotope-labeled internal standards to ensure accuracy. L-Phenylalanine-15N,d8, with its deuterium (B1214612) and nitrogen-15 labels, is an ideal internal standard because it is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer. scioninstruments.com
In developing these methods, several factors are optimized to achieve high sensitivity and robust performance. Chromatographic conditions, such as the choice of column and mobile phase composition, are tailored to achieve optimal separation of phenylalanine from other matrix components. Mass spectrometry parameters, including ionization source settings and collision energies for tandem mass spectrometry (MS/MS), are fine-tuned to maximize the signal of both the analyte and the internal standard. For instance, electrospray ionization (ESI) is a commonly used technique for amino acid analysis. waters.com
The use of this compound helps to correct for variability that can be introduced during sample preparation and analysis, such as extraction inefficiencies and matrix effects. musechem.comnih.gov Matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis. By co-eluting with the unlabeled phenylalanine, the isotopically labeled standard experiences similar matrix effects, allowing for accurate quantification. waters.com Research has shown that stable isotope-labeled internal standards significantly improve the accuracy and precision of LC-MS assays compared to structural analogs. scispace.com
Recent advancements in LC-MS technology, such as the use of high-resolution mass spectrometry (HRMS), further enhance the sensitivity and specificity of these methods. nih.gov HRMS allows for more precise mass measurements, which can help to differentiate the analyte from isobaric interferences. The development of these highly sensitive LC-MS methods is crucial for a wide range of applications, from metabolic studies to clinical diagnostics. nih.govmdpi.com
Table 1: Key Parameters in LC-MS Method Development for Phenylalanine Analysis
| Parameter | Description | Importance for Sensitivity & Specificity |
| Chromatography Column | Stationary phase and dimensions of the column used for separation. | Affects peak shape, resolution, and retention time. |
| Mobile Phase | Solvent system used to carry the sample through the column. | Influences the separation of phenylalanine from matrix components. |
| Ionization Source | Technique used to generate ions from the analyte (e.g., ESI, APCI). | Determines the efficiency of ion formation and can be a source of matrix effects. |
| Mass Analyzer | Device that separates ions based on their m/z ratio (e.g., quadrupole, time-of-flight). | High-resolution analyzers provide greater specificity. |
| Internal Standard | A known concentration of a labeled compound (this compound) added to samples. | Corrects for variability in sample preparation and instrument response. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Tracer Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for isotopic tracer analysis, particularly for volatile and thermally stable compounds. For the analysis of amino acids like phenylalanine, derivatization is typically required to increase their volatility. ucdavis.edu Common derivatization procedures involve converting the amino and carboxylic acid functional groups into less polar moieties. nih.gov
In the context of isotopic tracer studies, GC-MS is used to determine the enrichment of stable isotopes in biological samples. For example, in studies of phenylketonuria (PKU), a metabolic disorder affecting phenylalanine metabolism, deuterated phenylalanine (such as L-Phenylalanine-d8) has been used as a tracer to assess phenylalanine hydroxylase activity in vivo. nih.gov Following administration of the labeled compound, blood samples are collected, and the ratio of the labeled to unlabeled phenylalanine and its metabolites (e.g., tyrosine) is measured by GC-MS. nih.gov
The mass spectrometer separates the ions based on their m/z ratio, allowing for the quantification of different isotopologues. This information can be used to calculate the rate of metabolic processes. The use of this compound in GC-MS analysis provides a distinct mass shift, enabling its clear differentiation from the endogenous, unlabeled phenylalanine. nih.gov The high resolving power of the gas chromatograph ensures the separation of phenylalanine from other amino acids and potential interfering compounds in the biological matrix. nih.gov
Challenges in GC-MS analysis include potential isotopic fractionation during derivatization and chromatographic separation. jpgu.org However, careful method development and the use of appropriate calibration standards can minimize these effects, ensuring accurate and precise measurements of isotopic enrichment.
Table 2: Comparison of LC-MS and GC-MS for this compound Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Derivatization | Often not required for amino acids. | Typically necessary to increase volatility. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |
| Typical Applications | Quantitative bioanalysis, metabolomics, clinical diagnostics. | Isotopic tracer studies, metabolic flux analysis, newborn screening. |
| Advantages | High throughput, suitable for a wide range of compounds. | High chromatographic resolution, established libraries for compound identification. |
| Disadvantages | Potential for significant matrix effects. | Requires derivatization, may not be suitable for thermally labile compounds. |
Role of this compound as an Internal Standard in Quantitative Bioanalytical Assays
The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative bioanalytical mass spectrometry. nih.gov this compound is an exemplary internal standard for the quantification of endogenous L-phenylalanine due to its near-identical physicochemical properties. scioninstruments.com When added to a biological sample at a known concentration, it undergoes the same sample preparation steps—such as protein precipitation, liquid-liquid extraction, or solid-phase extraction—as the unlabeled analyte. scioninstruments.com
This co-processing ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. amerigoscientific.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification. musechem.com This is particularly crucial in complex matrices like plasma or urine, where recovery can be variable. nih.gov
In the mass spectrometer, the internal standard also helps to correct for variations in instrument response, such as fluctuations in ionization efficiency. scioninstruments.com As this compound co-elutes with L-phenylalanine, it experiences the same ionization conditions. waters.com Any suppression or enhancement of the signal due to matrix components will affect both the analyte and the internal standard similarly, thereby normalizing the response. waters.com
The use of a stable isotope-labeled internal standard like this compound is a key requirement for the validation of bioanalytical methods according to regulatory guidelines. mdpi.com It enhances the ruggedness and reliability of the assay, making it suitable for applications in clinical research and therapeutic drug monitoring. nih.gov For instance, accurate measurement of phenylalanine levels is critical for the management of patients with phenylketonuria. researchgate.netmdpi.comeur.nl
Method Validation and Quality Control in Isotopic Research
The validation of bioanalytical methods is essential to ensure that they are reliable and reproducible for their intended purpose. mdpi.com In isotopic research using this compound, method validation involves a series of experiments to assess the performance of the assay. These experiments are designed to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability. researchgate.netcigb.edu.cu
Key validation parameters include:
Accuracy: The closeness of the measured concentration to the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels. nih.gov
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV). researchgate.net
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples to check for interferences.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles and long-term storage. cigb.edu.cu
Quality control (QC) samples are analyzed with each batch of study samples to monitor the performance of the assay over time. amerigoscientific.com These QC samples are prepared by spiking a blank biological matrix with known concentrations of the analyte. The results from the QC samples must fall within predefined acceptance criteria for the data from the study samples to be considered valid. This rigorous approach to method validation and quality control ensures the integrity and reliability of the data generated in isotopic research. researchgate.net
Emerging Research Areas and Future Directions in L Phenylalanine 15n,d8 Research
Integration with Multi-Omics Data for Systems-Level Understanding
A significant frontier in biological research is the integration of multiple "omics" data streams—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level model of cellular function. nih.govmdpi.com Isotope tracers like L-Phenylalanine-15N,d8 are pivotal in this endeavor, providing dynamic functional information that complements the static snapshots offered by other omics technologies. creative-proteomics.com By tracing the metabolic fate of this compound, researchers can connect changes in gene expression (transcriptomics) and protein levels (proteomics) to actual metabolic pathway activities (metabolomics). nih.govmdpi.com
This integrated approach allows for a more holistic understanding of how genetic information is translated into functional metabolic outputs. For instance, in an engineered E. coli strain designed to overproduce L-phenylalanine, combined transcriptomic and metabolomic analyses revealed how the upregulation of specific genes directly correlated with increased carbon flux into the L-phenylalanine synthesis pathway. nih.gov Such studies demonstrate the power of using tracers to validate and functionally annotate findings from other omics layers, moving from mere correlation to a causative understanding of metabolic regulation. nih.gov This synergy between different omics datasets is crucial for deciphering complex biological networks and understanding disease states. mdpi.com
| Omics Layer | Type of Data Generated | Contribution to Systems-Level Understanding |
|---|---|---|
| Genomics | DNA sequence, genetic variants (SNPs) | Identifies the genetic blueprint and potential for metabolic capabilities. |
| Transcriptomics | Gene expression levels (RNA) | Shows which genes are active and provides insights into regulatory responses. nih.gov |
| Proteomics | Protein abundance and modifications | Reveals the abundance of enzymes and other proteins that carry out metabolic functions. |
| Metabolomics with Tracers (e.g., this compound) | Metabolite concentrations and isotopic enrichment | Measures the actual activity and flux through metabolic pathways, providing a dynamic functional output. creative-proteomics.comnih.gov |
Spatiotemporal Metabolic Profiling Using Isotopic Tracers
Metabolism is not uniform across tissues, cells, or even subcellular compartments; it is a highly dynamic process that varies in both space and time. nih.gov Recent advancements in mass spectrometry imaging and rapid sampling techniques now allow researchers to perform spatiotemporally resolved metabolomics, tracking metabolic activities in specific microregions of tissues and over precise time courses. researchgate.net Isotopic tracers like this compound are indispensable for these studies. nih.govnih.gov
By administering a labeled compound and analyzing its distribution and conversion into downstream metabolites in tissue sections, researchers can map metabolic pathways with spatial resolution. researchgate.net This approach has been used to deconvolute the targets of central nervous system (CNS) drugs by mapping their distribution and metabolic effects in different brain regions, such as the pineal gland, thalamus, and hypothalamus. researchgate.net Similarly, tracking the rate of isotope incorporation over time provides crucial information on the kinetics of metabolic pathways, such as achieving isotopic steady state in different cellular processes. nih.gov This ability to visualize and quantify metabolism in four dimensions (three spatial dimensions plus time) is opening new avenues for understanding tissue heterogeneity in diseases like cancer and for precision drug development. embopress.org
Advancements in Automated Data Processing and Isotope Correction Algorithms
The large and complex datasets generated by stable isotope tracing experiments present a significant bottleneck for data analysis. nih.govbiorxiv.org A critical step is the correction for naturally occurring isotopes, which can otherwise confound the interpretation of tracer incorporation. en-trust.atbioconductor.org The development of sophisticated and automated data processing pipelines has been a major focus of recent research, aiming to improve the accuracy, speed, and robustness of metabolic flux analysis. nih.govresearchgate.net
Several software tools and algorithms have been developed to automate the correction for natural isotope abundance and tracer impurity. bioconductor.orguni-regensburg.de Packages like IsoCorrectoR and AccuCor2 are designed to handle data from various mass spectrometry experiments, including high-resolution measurements and dual-tracer studies using isotopes like 13C and 15N simultaneously. uni-regensburg.denih.govbioconductor.org These tools employ algorithms to construct correction matrices that link the measured mass fractions to the true labeling patterns, often using non-negative least-squares methods to solve for the most accurate result. nih.gov The evolution of these automated methods, enhanced by innovative algorithms, allows for the accurate calculation of metabolic fluxes from large datasets in seconds, addressing key concerns about the precision and reproducibility of manual interpretation and broadening the applicability of isotope tracing in diverse metabolic studies. nih.gov
| Feature | Description | Importance in this compound Research |
|---|---|---|
| Natural Abundance Correction | Corrects for the presence of naturally occurring heavy isotopes (e.g., 13C, 15N) in metabolites. bioconductor.org | Essential for accurately determining the true enrichment from the administered tracer. |
| Tracer Impurity Correction | Accounts for the fact that isotopically labeled tracers are not 100% pure. bioconductor.org | Improves the quantitative accuracy of flux calculations. |
| Support for Multiple Tracers | Ability to deconvolve data from experiments using multiple isotopic labels simultaneously (e.g., 13C and 15N). nih.gov | Enables more complex experimental designs to trace the fate of different atoms within a molecule. |
| Resolution-Dependent Correction | Adapts the correction algorithm based on the mass resolution of the instrument. nih.gov | Ensures accurate correction for both low- and high-resolution mass spectrometry data. |
| Automation and High-Throughput | Enables efficient processing of large datasets from multi-sample experiments. nih.govacs.org | Reduces data analysis time and improves reproducibility of results. |
Development of Novel Isotopic Labeling Strategies for Complex Biological Systems
The design of the labeling strategy itself is a critical and evolving area of research. While uniformly labeled tracers are common, more sophisticated approaches are being developed to probe specific metabolic questions and to study more complex biological systems. kuleuven.bechemicalsknowledgehub.com These novel strategies aim to maximize the information obtained from tracing experiments and to overcome challenges such as label scrambling or dilution in vivo. utoronto.ca
Recent innovations include:
Late-stage functionalization: This involves incorporating isotopes into a complex molecule as late as possible in the synthesis process, which reduces timelines and costs, a particularly important consideration in drug development. chemicalsknowledgehub.com
Cell-free expression systems: These systems offer a unique ability to selectively introduce an isotopically labeled amino acid at a single, specific site within a protein, allowing for highly targeted structural and dynamic studies using NMR. utoronto.ca
Reverse tracer approach: In cases where labeling the organism or experimental system is difficult (e.g., in animals), a globally labeled biological sample can be used as an internal standard for the quantification of non-labeled experimental samples. nih.gov
Multi-isotope labeling: The simultaneous use of different isotopes (e.g., 13C, 15N, 2H) in a single tracer molecule, such as L-Phenylalanine-13C9,15N,d8, provides multiple points of reference to track the transformation of different parts of the molecule through metabolic networks. medchemexpress.com
These advanced strategies enhance the versatility and power of isotopic labeling, enabling researchers to ask more nuanced questions about metabolic regulation, protein dynamics, and drug metabolism in a wide range of biological systems. utoronto.camusechem.com
Q & A
Q. How is L-Phenylalanine-<sup>15</sup>N,d8 synthesized, and what are the critical quality control steps for isotopic purity?
Methodological Answer: Synthesis typically involves deuterium and <sup>15</sup>N isotopic labeling of the phenylalanine backbone using precursors like <sup>15</sup>N-enriched ammonia and deuterated solvents. Isotopic purity (≥98%) must be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with <sup>2</sup>H NMR confirming deuterium incorporation at specific positions (e.g., benzene ring or aliphatic chain) .
Q. What are the optimal conditions for detecting L-Phenylalanine-<sup>15</sup>N,d8 in metabolic flux analysis?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., L-Phenylalanine-<sup>13</sup>C9) to correct for matrix effects. Electrospray ionization (ESI) in positive ion mode enhances sensitivity. Chromatographic separation on a C18 column with a gradient of 0.1% formic acid in water/acetonitrile ensures resolution from unlabeled analogs .
Q. How should researchers design experiments to study L-Phenylalanine-<sup>15</sup>N,d8 uptake in cell cultures?
Methodological Answer:
- Cell lines : Use HEK293 or neuronal cells expressing NMDA receptors, as L-Phenylalanine competes with glycine/glutamate binding (KB = 573 μM) .
- Dosing : Prepare stock solutions in PBS (pH 7.4) and avoid freeze-thaw cycles to prevent degradation.
- Controls : Include unlabeled L-Phenylalanine to distinguish isotopic effects from pharmacological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when using L-Phenylalanine-<sup>15</sup>N,d8 as a tracer in protein folding studies?
Methodological Answer: Discrepancies often arise from incomplete isotopic equilibration or competing metabolic pathways.
- Validation : Use <sup>15</sup>N-edited 2D NMR (e.g., HSQC) to confirm site-specific incorporation into target proteins.
- Modeling : Apply the Lipari-Szabo model-free analysis to distinguish global protein tumbling from local sidechain dynamics .
- Replicates : Perform triplicate experiments with independent biological replicates to assess variability .
Q. What strategies optimize the use of L-Phenylalanine-<sup>15</sup>N,d8 in in vivo studies of neurotransmitter synthesis?
Methodological Answer:
- Animal models : Administer via intraperitoneal injection (1–5 mg/kg) and monitor plasma levels via microdialysis coupled with LC-MS .
- Tissue extraction : Homogenize brain tissue in 0.1 M perchloric acid to stabilize neurotransmitters.
- Data normalization : Express isotopic enrichment as molar percent excess (MPE) relative to endogenous pools .
Q. How do isotopic effects of deuterium in L-Phenylalanine-<sup>15</sup>N,d8 influence its interaction with ion channels?
Methodological Answer: Deuteration alters hydrophobicity and hydrogen bonding, potentially affecting binding kinetics.
- Electrophysiology : Perform patch-clamp assays on HEK cells expressing α2δ Ca<sup>2+</sup> channels to compare labeled vs. unlabeled ligand efficacy (Ki = 980 nM) .
- MD simulations : Use GROMACS to model deuterium’s impact on ligand-receptor docking .
Methodological Best Practices
- Storage : Store lyophilized L-Phenylalanine-<sup>15</sup>N,d8 at -20°C; reconstituted solutions are stable at -80°C for ≤1 year .
- Ethical reporting : Follow NIH guidelines for preclinical studies, including detailed statistical methods (e.g., ANOVA with Tukey’s post-hoc test) .
- Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument settings) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
